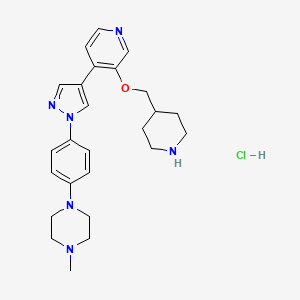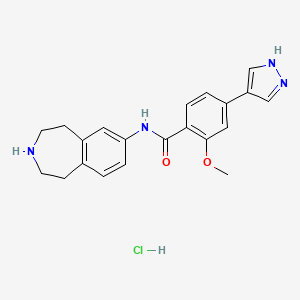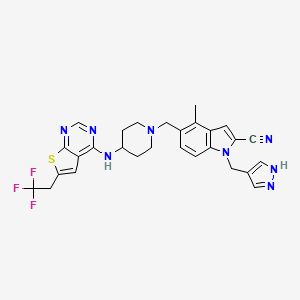
MI-503
Descripción general
Descripción
MI-503 es un inhibidor de molécula pequeña de alta potencia y biodisponibilidad oral de la interacción menin-leucemia de linaje mixto. Este compuesto ha demostrado una promesa significativa en estudios preclínicos por su capacidad para inhibir el crecimiento de células leucémicas y otras células cancerosas al dirigirse a la interacción menin-leucemia de linaje mixto .
Aplicaciones Científicas De Investigación
MI-503 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto de herramienta para estudiar la interacción menin-leucemia de linaje mixto y su papel en la regulación genética.
Biología: Se emplea en estudios celulares para investigar los efectos de la inhibición de la menin sobre el crecimiento y la diferenciación celular.
Medicina: Se explora como un posible agente terapéutico para el tratamiento de la leucemia y otros cánceres.
Industria: Se utiliza en el desarrollo de nuevos fármacos que se dirigen a la interacción menin-leucemia de linaje mixto
Mecanismo De Acción
MI-503 ejerce sus efectos uniéndose a la proteína menin e inhibiendo su interacción con la proteína leucemia de linaje mixto. Esta inhibición interrumpe el reclutamiento de leucemia de linaje mixto a genes diana, lo que lleva a cambios en la expresión genética que dan como resultado la inhibición del crecimiento y la proliferación de células cancerosas. Los objetivos moleculares y las vías implicadas incluyen la interacción menin-leucemia de linaje mixto y las vías de señalización descendentes que regulan el crecimiento y la supervivencia celular .
Análisis Bioquímico
Biochemical Properties
MI-503 plays a crucial role in biochemical reactions by inhibiting the interaction between menin and mixed lineage leukemia (MLL) proteins. Menin is a tumor suppressor protein encoded by the MEN1 gene, and its interaction with MLL proteins is essential for the development of certain types of leukemia. This compound occupies the F9 and P13 pockets on menin, forming hydrogen bonds with Tyr276, Trp341, and Glu366 . This inhibition disrupts the menin-MLL interaction, leading to the suppression of leukemogenic gene expression.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In leukemia cells, this compound treatment results in significant growth inhibition and apoptosis. The compound has been shown to reduce the expression of leukemogenic genes such as HOXA9 and MEIS1, which are downstream targets of the menin-MLL interaction . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to reduced tumor growth and increased cell death in cancerous cells.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the menin protein, thereby inhibiting its interaction with MLL proteins. This binding prevents the transcriptional activation of leukemogenic genes, leading to decreased cell proliferation and increased apoptosis in leukemia cells . This compound’s ability to form hydrogen bonds with specific amino acids in the menin protein is critical for its inhibitory activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits high stability and bioavailability, making it suitable for long-term studies. Over extended periods, this compound treatment has been shown to consistently inhibit tumor growth and reduce leukemic burden in animal models . The stability and sustained activity of this compound make it a valuable tool for cancer research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, the compound can induce adverse effects, including weight loss and hematological toxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with menin and MLL proteins. The compound’s inhibition of the menin-MLL interaction affects the expression of various metabolic genes, leading to changes in metabolic flux and metabolite levels . These alterations contribute to the compound’s anti-leukemic effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s high bioavailability allows it to reach target tissues effectively. This compound interacts with transporters and binding proteins that facilitate its localization and accumulation in cancerous cells . This targeted distribution enhances its therapeutic efficacy.
Subcellular Localization
This compound’s subcellular localization is primarily within the nucleus, where it exerts its inhibitory effects on the menin-MLL interaction. The compound’s ability to localize to specific compartments is influenced by targeting signals and post-translational modifications . This precise localization is crucial for its activity and effectiveness in inhibiting leukemogenic gene expression.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de MI-503 implica múltiples pasos, comenzando con la preparación de intermedios claveLas condiciones de reacción a menudo implican el uso de disolventes orgánicos, catalizadores y condiciones específicas de temperatura y presión para lograr el producto deseado .
Métodos de producción industrial
La producción industrial de this compound probablemente implicaría escalar los métodos de síntesis de laboratorio a reactores más grandes y optimizar las condiciones de reacción para obtener mayores rendimientos y pureza. Este proceso también incluiría medidas de control de calidad rigurosas para garantizar la consistencia y la seguridad del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
MI-503 se somete a varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores.
Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro, a menudo utilizando nucleófilos o electrófilos
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como el hidróxido de sodio. Las condiciones de reacción varían según la reacción específica, pero generalmente implican temperaturas y presiones controladas .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de la vía de reacción específica. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados de this compound, mientras que las reacciones de reducción pueden producir formas reducidas del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares a MI-503 incluyen otros inhibidores de la menin como MI-463, MI-2 y MI-136. Estos compuestos también se dirigen a la interacción menin-leucemia de linaje mixto, pero pueden diferir en su potencia, biodisponibilidad y especificidad .
Unicidad de this compound
This compound es único en su alta potencia y biodisponibilidad oral, lo que lo convierte en un candidato prometedor para su posterior desarrollo como agente terapéutico. Su capacidad para lograr una inhibición significativa del crecimiento tumoral en modelos preclínicos lo distingue de otros inhibidores de la menin .
Propiedades
IUPAC Name |
4-methyl-1-(1H-pyrazol-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27F3N8S/c1-17-19(2-3-25-23(17)8-21(11-32)39(25)14-18-12-35-36-13-18)15-38-6-4-20(5-7-38)37-26-24-9-22(10-28(29,30)31)40-27(24)34-16-33-26/h2-3,8-9,12-13,16,20H,4-7,10,14-15H2,1H3,(H,35,36)(H,33,34,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETOMBLLEOZTMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=C(N2CC3=CNN=C3)C#N)CN4CCC(CC4)NC5=C6C=C(SC6=NC=N5)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27F3N8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 4-Methyl-1-(1H-pyrazol-4-ylmethyl)-5-[(4-{[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino}piperidin-1-yl)methyl]-1H-indole-2-carbonitrile (MI-503)?
A: this compound is a small molecule inhibitor that specifically targets the interaction between menin and mixed lineage leukemia 1 (MLL1) [, , , ]. This interaction is crucial for the formation of the COMPASS complex, which plays a vital role in gene expression by depositing the H3K4me3 activating mark on target gene promoters [, , ].
Q2: What are the downstream effects of disrupting the menin-MLL interaction with this compound?
A2: Disrupting this interaction leads to the downregulation of several genes involved in cell proliferation, migration, and survival. Specifically, this compound has been shown to:
- Reduce H3K4 methylation and transcriptional repression of target genes: Including PEG10 in hepatocellular carcinoma [] and HOXD13 in Ewing sarcoma [, , ].
- Induce apoptosis and cell cycle arrest: This effect has been observed in various cancer cell lines, including leukemia, neuroblastoma, and hepatocellular carcinoma [, , , , ].
- Inhibit tumor growth and metastasis: Studies in animal models have shown that this compound can effectively suppress tumor growth and spread in several cancer types, including leukemia, Ewing sarcoma, and hepatocellular carcinoma [, , , ].
- Synergistically enhance the efficacy of other anticancer agents: this compound has shown synergistic activity when combined with sorafenib in hepatocellular carcinoma [] and venetoclax in KMT2A-rearranged acute lymphoblastic leukemia [].
Q3: Which cancers are particularly sensitive to this compound treatment?
A3: this compound has shown promising activity against various cancers, particularly those driven by the menin-MLL interaction:
- MLL-rearranged (MLL-r) Leukemia: This type of leukemia is characterized by chromosomal translocations involving the MLL1 gene, leading to the formation of oncogenic fusion proteins that rely on the menin interaction for their function [, , ].
- Ewing Sarcoma: This aggressive bone and soft-tissue tumor is characterized by the EWS-FLI1 fusion oncogene. Menin has been identified as a critical regulator of the serine biosynthetic pathway in Ewing sarcoma, contributing to its oncogenic activity [, ].
- Neuroblastoma: This pediatric cancer exhibits overexpression of menin, and studies suggest that this compound can inhibit its growth by targeting cancer stem cells [, , ].
- Hepatocellular Carcinoma: High menin levels correlate with poor prognosis in HCC patients. This compound demonstrates antitumor activity by downregulating genes critical for HCC cell proliferation and migration [].
Q4: What is the role of DYRK1A in KMT2A-rearranged acute lymphoblastic leukemia, and how does this compound treatment impact it?
A: DYRK1A is a kinase that has been identified as a crucial factor for KMT2A-R ALL cell survival [, ]. The oncogenic KMT2A fusion protein directly binds to and positively regulates DYRK1A expression. Interestingly, while DYRK1A negatively regulates cell proliferation, its inhibition by EHT1610 leads to the upregulation of MYC and hyperphosphorylation of ERK, ultimately causing cell cycle arrest [].
Q5: How does combining this compound with venetoclax affect KMT2A-R ALL cells?
A: DYRK1A inhibition through EHT1610 increases MYC expression, which subsequently leads to the accumulation of the pro-apoptotic protein BIM []. This sensitizes KMT2A-R ALL cells to BCL2 inhibition. Combining EHT1610 with venetoclax, a BCL2 inhibitor, synergistically kills KMT2A-R ALL cells [], suggesting a potential novel therapeutic strategy for this type of leukemia.
Q6: Has this compound shown efficacy in preclinical models of Ewing sarcoma?
A: Yes, while this compound has shown promise, another Menin inhibitor, VTP-50469, was evaluated in vivo against Ewing sarcoma preclinical models []. Although it significantly prolonged the time to event in some models, the effect size was generally small, and tumor regression was not observed []. This suggests that the Menin-MLL1 interaction might play a less critical role in Ewing sarcoma compared to MLL-rearranged leukemia.
Q7: How does this compound affect gastrin expression and what implications does this have for treating gastrinomas?
A: Menin is a known tumor suppressor of neuroendocrine tumors, including gastrinomas []. This compound has been shown to suppress hypergastrinemia by blocking the nuclear export of menin and reducing gastrin gene expression []. This finding highlights the potential of this compound as a targeted therapy for gastrinomas, especially those associated with MEN1 mutations that destabilize nuclear menin expression [].
Q8: What is the significance of identifying clinically relevant MEN1 mutations, such as R516fs and E235K, in the context of this compound's mechanism of action?
A: Studies have shown that clinical MEN1 mutations, like R516fs and E235K, can lead to decreased stability and function of the menin protein []. These mutations often result in reduced menin protein half-life and impaired nuclear localization. This is significant because this compound acts by stabilizing nuclear menin, thereby rescuing its tumor-suppressive function.
Q9: Can this compound potentially be used to treat renal fibrosis?
A: Research suggests potential. Inhibition of the MLL1-menin interaction using this compound has been shown to attenuate renal fibrosis in a mouse model of obstructive nephropathy []. The study indicated that this compound achieved this by inhibiting epithelial-mesenchymal transition (EMT) and renal fibroblast activation, key processes driving fibrosis development.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




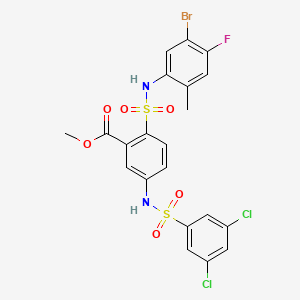

![1-(5-amino-2,3-dihydro-1H-inden-2-yl)-3-(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-6-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B608953.png)
![N-(2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-yl)-4-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine](/img/structure/B608956.png)
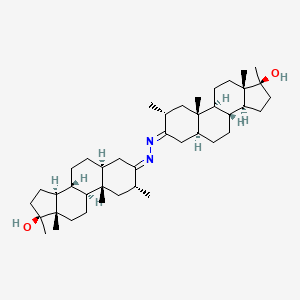
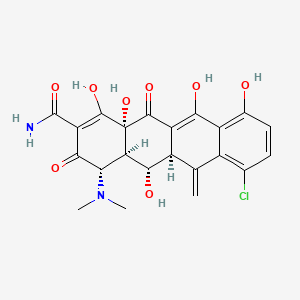
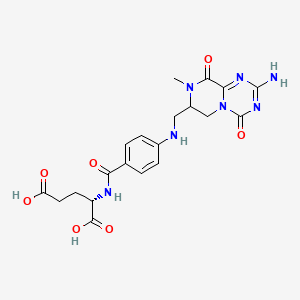
![(E)-3-amino-3-(2-aminophenyl)sulfanyl-2-[3-[hydroxy(pyridin-4-yl)methyl]phenyl]prop-2-enenitrile](/img/structure/B608965.png)
